molecular formula C12H14BrF3N2 B1401664 N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine CAS No. 1713163-62-2

N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine

Cat. No.: B1401664
CAS No.: 1713163-62-2
M. Wt: 323.15 g/mol
InChI Key: NLRXBVSFJHZXEB-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine is a chemical compound that features a piperidine ring attached to a phenyl group substituted with bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-(trifluoromethyl)aniline and piperidine.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and other side reactions. A common solvent used is dichloromethane.

    Coupling Reaction: The key step involves the coupling of 3-bromo-4-(trifluoromethyl)aniline with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and reaction time.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is employed in biological studies to investigate its effects on various biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bromine and trifluoromethyl groups contribute to its binding affinity and specificity. The piperidine ring enhances its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Bromo-4-methylphenyl)piperidin-1-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(3-Chloro-4-(trifluoromethyl)-phenyl)piperidin-1-amine: Similar structure but with a chlorine atom instead of a bromine atom.

    N-(3-Bromo-4-(trifluoromethyl)-phenyl)morpholin-1-amine: Similar structure but with a morpholine ring instead of a piperidine ring.

Uniqueness

N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[3-bromo-4-(trifluoromethyl)phenyl]piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF3N2/c13-11-8-9(4-5-10(11)12(14,15)16)17-18-6-2-1-3-7-18/h4-5,8,17H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRXBVSFJHZXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=CC(=C(C=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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